Choline stearate

CAS No.: 23464-76-8

Cat. No.: VC3877604

Molecular Formula: C23H48NO2+

Molecular Weight: 370.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23464-76-8 |

|---|---|

| Molecular Formula | C23H48NO2+ |

| Molecular Weight | 370.6 g/mol |

| IUPAC Name | trimethyl(2-octadecanoyloxyethyl)azanium |

| Standard InChI | InChI=1S/C23H48NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4/h5-22H2,1-4H3/q+1 |

| Standard InChI Key | SGFBLYBOTWZDDE-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

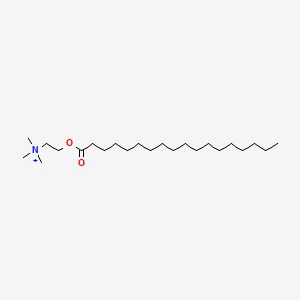

Choline stearate consists of a choline cation (trimethyl(2-hydroxyethyl)ammonium) linked via an ester bond to stearic acid (octadecanoic acid). The stearate moiety contributes a long aliphatic chain (C<sub>18</sub>), imparting lipophilicity, while the choline group provides hydrophilicity. This amphiphilic nature underpins its surfactant-like behavior .

The IUPAC name for choline stearate is trimethyl(2-octadecanoyloxyethyl)azanium, and its SMILES notation is CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C . X-ray crystallography and computational models indicate that the molecule adopts a conformation where the stearate chain extends linearly, maximizing hydrophobic interactions .

Physicochemical Characteristics

Key physicochemical properties of choline stearate are summarized in Table 1.

Table 1: Physicochemical Properties of Choline Stearate

The high XLogP3 value (8.6) reflects its lipophilic character, consistent with its classification as a long-chain fatty acid derivative . Its insolubility in aqueous media necessitates formulation strategies such as micellization or complexation for biomedical applications .

Synthesis and Manufacturing

Modern Aqueous Synthesis

A patent by Whiston and Smith (US2774759A) describes an optimized aqueous synthesis route :

-

Reaction of Trimethylamine with Ethylene Oxide:

Trimethylamine (aqueous solution) reacts with ethylene oxide at temperatures below 30°C to form choline base. -

Partial Neutralization:

The choline base is partially neutralized (50–95%) with stearic acid to minimize side reactions. -

Distillation:

Unreacted trimethylamine is removed via vacuum distillation. -

Final Neutralization:

Residual choline base is neutralized with stearic acid to yield choline stearate.

This method eliminates costly solvents and reduces byproduct formation, making it economically viable for large-scale production .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a Newcrom R1 column (3 µm particles) is the gold standard for analyzing choline stearate . Typical conditions include:

-

Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid (formic acid for MS compatibility).

-

Detection: UV absorbance at 210 nm or mass spectrometry.

-

Retention Time: 5–7 minutes, depending on column dimensions .

This method achieves baseline separation of choline stearate from impurities, enabling pharmacokinetic studies and quality control .

Applications in Pharmaceutical Formulations

Surfactant in Drug Delivery

Choline stearate’s amphiphilic structure facilitates its use as a surfactant in lipid-based drug delivery systems. It enhances the solubility of poorly water-soluble drugs by forming micelles or liposomes . For example, in tablet formulations, it improves API dissolution rates, as demonstrated in bioequivalence studies of related choline salts .

Stability Challenges

Like other choline derivatives, choline stearate is highly hygroscopic, requiring excipients such as Neusilin® (magnesium aluminometasilicate) to prevent moisture uptake during storage . Accelerated stability studies (40°C/75% RH) confirm that proper excipient selection maintains tablet integrity for ≥3 months .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume